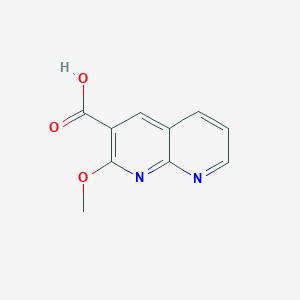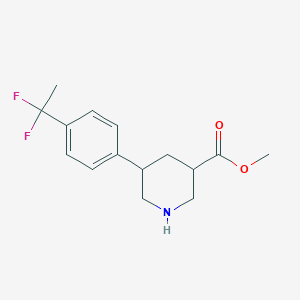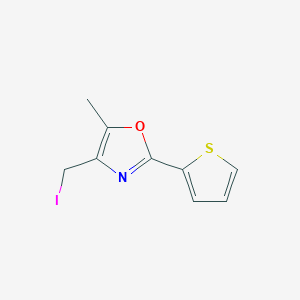
L-norvalyl-L-prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of L-norvalyl-L-prolinamide typically involves the amidation of L-proline with ammonia in an organic solvent. This process can be catalyzed by enzymes to achieve high concentrations of the desired product. For instance, using an immobilized CalB variant and ammonia in 2-methyl-2-butanol at 70°C, a conversion rate of 80% was achieved at a substrate concentration of 145 mM .
Industrial Production Methods: Industrial production methods for this compound often involve the use of triphosgene, diphosgene, or phosgene in solvents such as anhydrous tetrahydrofuran, 1,4-dioxane, dichloromethane, chloroform, or acetonitrile. The process includes the formation of L-proline carbamyl chloride, followed by condensation in the presence of triethylamine to generate L-proline-N-carboxyl-anhydride, and finally, ammonolysis to obtain L-prolinamide .
Chemical Reactions Analysis
Types of Reactions: L-norvalyl-L-prolinamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include nitrosobenzene for nitroso aldol reactions, and acetone for direct aldol reactions. Conditions often involve room temperature and the presence of catalysts such as L-prolinamide derivatives .
Major Products: The major products formed from these reactions include α-hydroxyamino carbonyl compounds and other enantioselective aldol products .
Scientific Research Applications
L-norvalyl-L-prolinamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of L-norvalyl-L-prolinamide involves its role as a catalyst in various chemical reactions. It forms hydrogen bonds with substrates, reducing activation energy and increasing enantioselectivity. This mechanism is particularly evident in aldol reactions, where the amide NOH and terminal hydroxyl groups form hydrogen bonds with the substrate, facilitating the reaction .
Comparison with Similar Compounds
- L-prolinamide
- L-proline
- L-norvaline
Comparison: L-norvalyl-L-prolinamide is unique due to its specific structure, which allows it to act as an effective catalyst in enantioselective reactions. Unlike L-prolinamide and L-proline, this compound has an additional acyl group, enhancing its catalytic properties .
Properties
Molecular Formula |
C10H19N3O2 |
|---|---|
Molecular Weight |
213.28 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-aminopentanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C10H19N3O2/c1-2-4-7(11)10(15)13-6-3-5-8(13)9(12)14/h7-8H,2-6,11H2,1H3,(H2,12,14)/t7-,8-/m0/s1 |
InChI Key |
NOBVHVGPMMOHAE-YUMQZZPRSA-N |
Isomeric SMILES |
CCC[C@@H](C(=O)N1CCC[C@H]1C(=O)N)N |
Canonical SMILES |
CCCC(C(=O)N1CCCC1C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


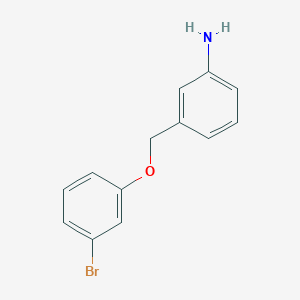
![Ethyl 4-amino-5-(3-fluoro-4-nitrophenyl)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B8416875.png)

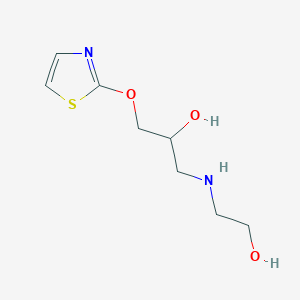

![1-(1-tosyl-1H-pyrrolo[3,2-c]pyridin-4-yl)ethanone](/img/structure/B8416903.png)

